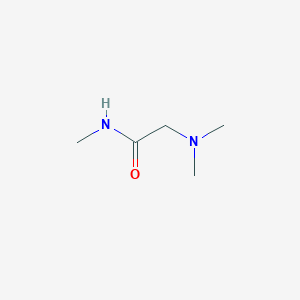

N-Methyl-2-(dimethylamino)acetamid

Übersicht

Beschreibung

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . It is used as corrosion inhibitor, anti-scaling agent, paint additive, coating additive and solids separation agent .

Synthesis Analysis

The synthesis of similar compounds like 2-dimethylaminoethyl chloride hydrochloride has been reported . The synthetic process comprises steps of taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .

Chemical Reactions Analysis

In a study, the collisional fragmentation of peptides whose amine groups were derivatized with five linear ω-dimethylamino acids, from 2-(dimethylamino)-acetic acid to 6-(dimethylamino)-hexanoic acid was investigated .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-(dimethylamino)ethyl methacrylate have been reported . It has a boiling point of 182-192 °C and a density of 0.933 g/mL at 25 °C .

Wissenschaftliche Forschungsanwendungen

Ich habe verschiedene Anwendungen für Verbindungen gefunden, die dem “N-Methyl-2-(dimethylamino)acetamid” ähnlich sind, z. B. Poly[2-(dimethylamino)ethylmethacrylat] (PDMAEMA), das einige strukturelle Ähnlichkeiten aufweist. Hier ist eine umfassende Analyse auf der Grundlage der verfügbaren Informationen:

Gensysteme zur Wirkstoffzufuhr

Aufgrund seiner positiven Ladung kann PDMAEMA elektrostatische Komplexe mit anionischen Biomakromolekülen wie DNA und RNA bilden, wodurch es für die Gentherapie nützlich ist .

Augentropfen

Die Fähigkeit von PDMAEMA, mit Schleimhautschichten zu interagieren, hat zu seiner Verwendung in Augentropfensystemen geführt, wie z. B. vernetzten PDMAEMA-Nanogelen, die mit Pilocarpinhydrochlorid beladen sind .

Krebstherapie

Thermosensitive und vernetzte PDMAEMA-Nanogel wurden als Wirkstofffriersystem für Krebsmedikamente wie Doxorubicin eingesetzt .

„Click“-Chemie zur Polymermodifizierung

Ein amphiphiles Blockcopolymer wurde mit PDMAEMA-Seitenketten unter Verwendung der Azid-Alkin-„Click“-Chemie modifiziert, was die Vielseitigkeit dieser Verbindung in der Polymerchemie demonstriert .

Stimuli-Responsive Polymere

Durch die Kombination von natürlichen und synthetischen Polymeren wurde ein pH- und temperaturgesteuertes Chitosan-Copolymer durch radikalische Pfropfcopolymerisation mit DMAEMA als Vinylmonomer hergestellt .

Umweltanwendungen

PDMAEMA wurde in Umweltanwendungen wie der Adsorption von Schwermetallen wie Chrom (Cr(VI)) aus Wasserquellen eingesetzt .

Wirkmechanismus

Target of Action

2-(dimethylamino)-N-methylacetamide, also known as Deanol , primarily targets the central nervous system. It has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Mode of Action

It is believed to interact with its targets in the central nervous system, leading to changes that may help in the treatment of conditions like adhd, alzheimer’s disease, autism, and tardive dyskinesia .

Biochemical Pathways

It is believed to influence several pathways in the central nervous system, which could explain its use in treating various neurological and psychiatric conditions .

Result of Action

Its use in the treatment of adhd, alzheimer’s disease, autism, and tardive dyskinesia suggests that it may have beneficial effects on cognitive function and behavior .

Action Environment

The action, efficacy, and stability of 2-(dimethylamino)-N-methylacetamide can be influenced by various environmental factors. For instance, pH and temperature have been shown to affect the properties and behavior of similar compounds . .

Safety and Hazards

Zukünftige Richtungen

In terms of future directions, there is ongoing research into the use of similar compounds in various applications. For example, Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .

Biochemische Analyse

Biochemical Properties

2-(dimethylamino)-N-methylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 2-(dimethylamino)-N-methylacetamide and these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .

Cellular Effects

The effects of 2-(dimethylamino)-N-methylacetamide on cells are diverse and depend on the type of cell and the concentration of the compound. In general, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(dimethylamino)-N-methylacetamide can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(dimethylamino)-N-methylacetamide exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For example, 2-(dimethylamino)-N-methylacetamide can inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(dimethylamino)-N-methylacetamide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(dimethylamino)-N-methylacetamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(dimethylamino)-N-methylacetamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of 2-(dimethylamino)-N-methylacetamide have been associated with toxic effects, including liver damage and alterations in metabolic pathways . It is important to carefully control the dosage to avoid adverse effects and ensure the desired outcomes in experimental studies.

Metabolic Pathways

2-(dimethylamino)-N-methylacetamide is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes. In phase II reactions, it can be conjugated with other molecules, such as glucuronic acid or glutathione, to form more water-soluble metabolites that are easier to excrete . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of 2-(dimethylamino)-N-methylacetamide within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 2-(dimethylamino)-N-methylacetamide can bind to proteins and other biomolecules, affecting its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 2-(dimethylamino)-N-methylacetamide is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . The specific localization of 2-(dimethylamino)-N-methylacetamide can affect its ability to modulate cellular processes and biochemical reactions.

Eigenschaften

IUPAC Name |

2-(dimethylamino)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-6-5(8)4-7(2)3/h4H2,1-3H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBQLPWDWZIMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544796 | |

| Record name | N,N~2~,N~2~-Trimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76015-17-3 | |

| Record name | N,N~2~,N~2~-Trimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

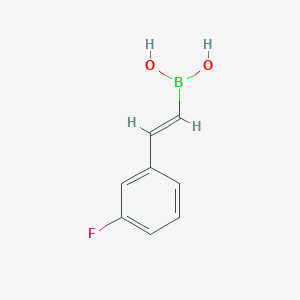

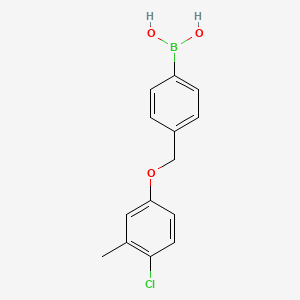

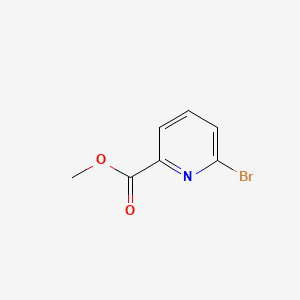

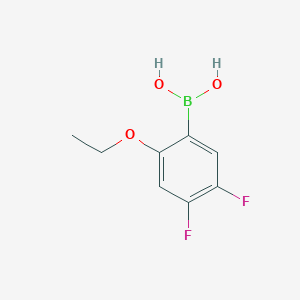

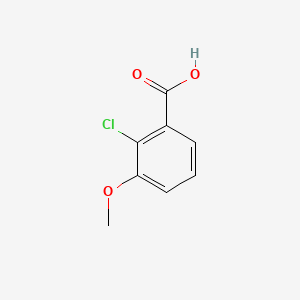

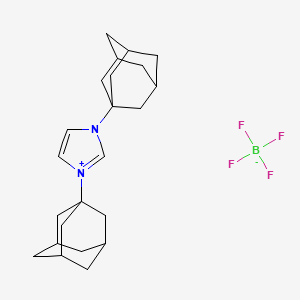

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

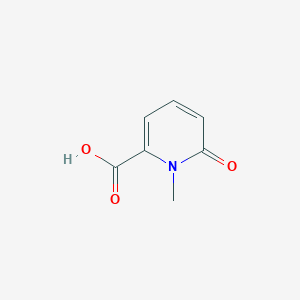

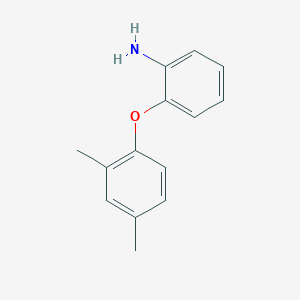

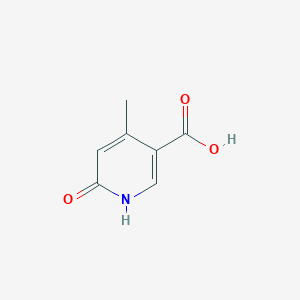

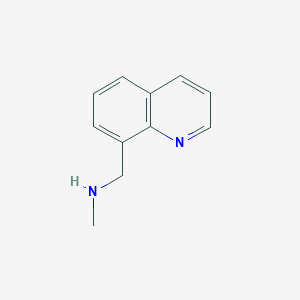

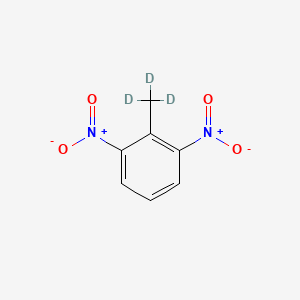

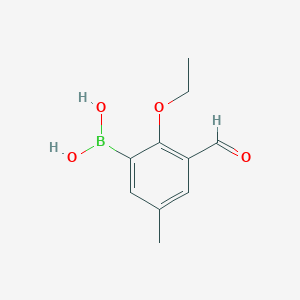

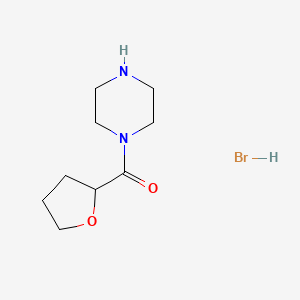

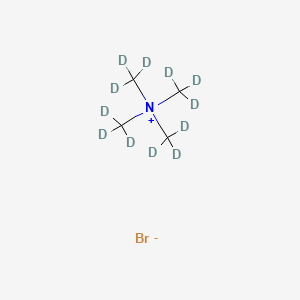

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.